molecular formula C24H19FN2O3 B11434726 5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11434726
M. Wt: 402.4 g/mol
InChI Key: RQVBZJYVFXXBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzoxadiazocin ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-fluorobenzoyl group: This is achieved through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and a suitable catalyst.

    Addition of the methyl and phenyl groups: These groups are introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
  • 5-(3-bromobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
  • 5-(3-iodobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Uniqueness

The uniqueness of 5-(3-fluorobenzoyl)-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

12-(3-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C24H19FN2O3/c1-24-15-20(19-12-5-6-13-21(19)30-24)26(22(28)16-8-7-9-17(25)14-16)23(29)27(24)18-10-3-2-4-11-18/h2-14,20H,15H2,1H3

InChI Key

RQVBZJYVFXXBFL-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.